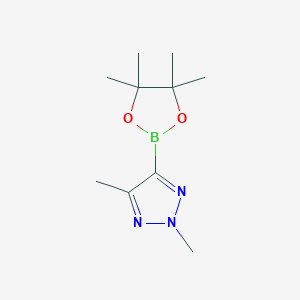

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a chemical compound with the molecular formula C11H18BN3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a between an alkyne and an azide under copper(I) catalysis.

Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Boronic acid derivative.

Reduction: Dihydrotriazole.

Substitution: Various substituted triazoles depending on the coupling partner.

Scientific Research Applications

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with molecular targets through its boronate ester group and triazole ring. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

- 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

Compared to similar compounds, 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and therapeutic applications.

The molecular formula of the compound is C11H19BN2O, with a molecular weight of approximately 199.09 g/mol. The structure includes a triazole ring and a dioxaborolane moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antitrypanosomal Activity : A study highlighted the trypanocidal potential of 1,2,3-triazole derivatives. The compound showed promising activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition of parasite growth in vitro. Notably, analogs exhibited IC50 values ranging from 0.21 µM to 6.20 µM against trypomastigotes and intracellular amastigotes respectively .

- Inhibition of Carbonic Anhydrase II : Another study found that triazole derivatives demonstrated moderate inhibition of carbonic anhydrase II enzyme with IC50 values between 13.8 µM and 35.7 µM. This suggests potential applications in managing conditions related to carbonic anhydrase dysfunction .

- Neuroprotective Effects : The compound has been explored as part of hybrid molecules designed for anti-Alzheimer's treatment. These hybrids exhibited dual binding site interactions which could enhance their efficacy in neuroprotection .

Antitrypanosomal Activity

A recent study evaluated various triazole analogs for their activity against T. cruzi. The results indicated that some compounds significantly reduced parasite load in 3D cardiac spheroids, suggesting good drug diffusion and efficacy in a more physiologically relevant model. The selectivity index (SI) was also determined to assess the therapeutic window between toxicity to mammalian cells and anti-parasitic activity .

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| Compound A | 0.21 | Highly effective against trypomastigotes |

| Compound B | 1.23 | Effective against intracellular amastigotes |

| Compound C | 6.20 | Moderate effectiveness |

Inhibition of Carbonic Anhydrase II

The inhibitory potential against carbonic anhydrase II was evaluated through molecular docking studies which indicated that the triazole derivatives bind effectively to the active site residues of the enzyme .

| Compound | IC50 (µM) | Comparison to Acetazolamide |

|---|---|---|

| Compound D | 13.8 | More potent than acetazolamide (18.2 µM) |

| Compound E | 18.1 | Comparable potency |

| Compound F | 35.7 | Less potent |

Properties

Molecular Formula |

C10H18BN3O2 |

|---|---|

Molecular Weight |

223.08 g/mol |

IUPAC Name |

2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

InChI |

InChI=1S/C10H18BN3O2/c1-7-8(13-14(6)12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 |

InChI Key |

MJBMOOSYQXCLDR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.